molecular formula C13H13NO B15330206 2-Benzyl-5-methoxypyridine CAS No. 1874155-29-9

2-Benzyl-5-methoxypyridine

Cat. No.: B15330206
CAS No.: 1874155-29-9
M. Wt: 199.25 g/mol
InChI Key: AXOMSLILWGJRTN-UHFFFAOYSA-N
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Description

2-Benzyl-5-methoxypyridine is an organic compound with the molecular formula C13H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a benzyl group attached to the second carbon of the pyridine ring and a methoxy group attached to the fifth carbon. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-methoxypyridine typically involves the reaction of 2-bromopyridine with benzyl magnesium chloride (a Grignard reagent) followed by methylation of the resulting intermediate. The reaction conditions generally include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in the large-scale synthesis of such compounds due to their high selectivity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 2-Benzyl-5-methoxypiperidine.

    Substitution: 2-(Bromobenzyl)-5-methoxypyridine.

Scientific Research Applications

2-Benzyl-5-methoxypyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    2-Benzylpyridine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    5-Methoxypyridine: Lacks the benzyl group, affecting its interaction with biological targets.

Uniqueness: 2-Benzyl-5-methoxypyridine’s unique combination of benzyl and methoxy groups provides a distinct set of chemical properties and biological activities. This makes it a valuable compound for specific applications where these functional groups play a crucial role .

Properties

IUPAC Name

2-benzyl-5-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-8-7-12(14-10-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOMSLILWGJRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295988
Record name 5-Methoxy-2-(phenylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874155-29-9
Record name 5-Methoxy-2-(phenylmethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1874155-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-(phenylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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